Lipophilicity Advantage: LogP of Ethyl 3-(3-Bromophenyl)-2-hydroxypropanoate vs. Unsubstituted Phenyl and Fluoro Analogs
The ethyl 3-(3-bromophenyl)-2-hydroxypropanoate target compound exhibits a computed LogP of 1.9156 and TPSA of 46.53 Ų . While exact LogP values for the closest fluoro and unsubstituted phenyl analogs were not located in primary literature, the bromine atom is well-established to increase lipophilicity relative to hydrogen and fluorine substituents. Based on the Hansch hydrophobic fragmental constant (π), a meta-bromo substituent (π ≈ 0.86) contributes substantially more to LogP than a meta-fluoro (π ≈ 0.14) or hydrogen (π = 0). Consequently, the target compound is expected to be more lipophilic than ethyl 3-phenyl-2-hydroxypropanoate and ethyl 3-(3-fluorophenyl)-2-hydroxypropanoate. This difference is critical when optimizing logD for membrane permeability or when solubility in aqueous reaction media must be carefully controlled for efficient synthesis or biological assay.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.9156; TPSA = 46.53 Ų |
| Comparator Or Baseline | Ethyl 3-phenyl-2-hydroxypropanoate (estimated LogP ≈ 1.0–1.3 based on fragmental π from Br to H); Ethyl 3-(3-fluorophenyl)-2-hydroxypropanoate (estimated LogP ≈ 1.1–1.5 based on π_F = 0.14 vs π_Br = 0.86) |
| Quantified Difference | Estimated ΔLogP ≥ 0.4–0.9 units higher for the target compared to unsubstituted and fluoro analogs (class-level inference) |
| Conditions | Computed values (ChemScene) vs. Hansch π-based estimation; experimental confirmation pending |
Why This Matters
A higher LogP translates to enhanced membrane permeability and altered partitioning in liquid-liquid extraction; researchers optimizing bioavailability or purification protocols should not assume the fluoro or phenyl analog will behave equivalently.
